Welcome to the BenchChem Online Store!
molecular formula C14H16N2O3 B8730776 3-Oxo-2-(piperidin-4-yl)isoindoline-4-carboxylic acid

3-Oxo-2-(piperidin-4-yl)isoindoline-4-carboxylic acid

Cat. No. B8730776
M. Wt: 260.29 g/mol
InChI Key: QNYZTKWMJGMZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877944B2

Procedure details

3-(1-Tert-butoxycarbonyl-piperidin-4-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid (6.35 g, 16.8 mmol) was dissolved in 37% hydrochloric acid (80 mL) and the resulted solution was refluxed for 3 hours. The solvent was removed under reduced pressure and the residue was diluted with methanol and decanted in order to obtained the desired product as a white solid (4.06 g, 82%).
Name
3-(1-Tert-butoxycarbonyl-piperidin-4-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18](=[O:19])[CH:17]3[CH:20]([C:25]([OH:27])=[O:26])[CH:21]4O[C:16]3([CH:23]=[CH:22]4)[CH2:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl>[O:19]=[C:18]1[C:17]2[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=[CH:23][C:16]=2[CH2:15][N:14]1[CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
3-(1-Tert-butoxycarbonyl-piperidin-4-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Quantity
6.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CC23C(C1=O)C(C(C=C2)O3)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulted solution was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with methanol
CUSTOM
Type
CUSTOM
Details
decanted in order

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC=2C=CC=C(C12)C(=O)O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.